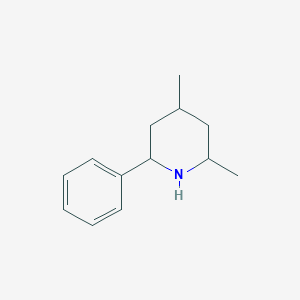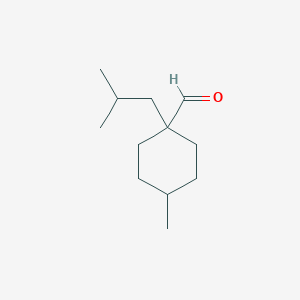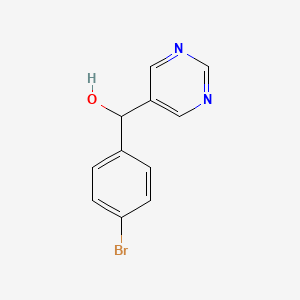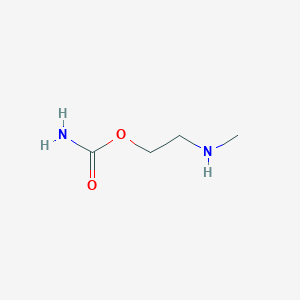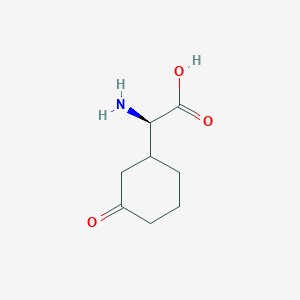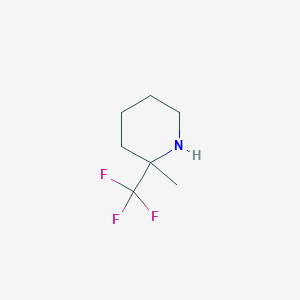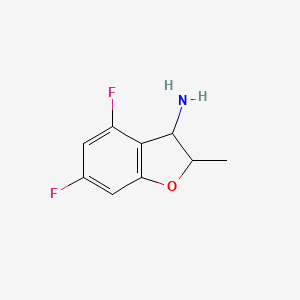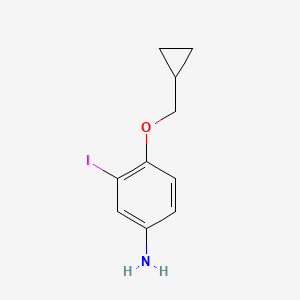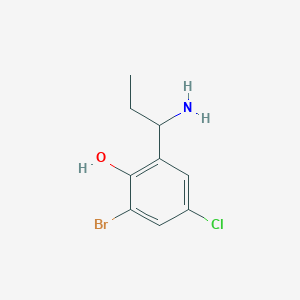
2-(1-Aminopropyl)-6-bromo-4-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminopropyl)-6-bromo-4-chlorophenol is an organic compound that features a bromine and chlorine atom attached to a phenol ring, along with an aminopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-6-bromo-4-chlorophenol typically involves the bromination and chlorination of a phenol derivative, followed by the introduction of the aminopropyl group. One common method involves the following steps:
Bromination and Chlorination: The phenol derivative is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions.
Aminopropylation: The halogenated phenol is then reacted with 1-aminopropane under basic conditions to introduce the aminopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(1-Aminopropyl)-6-bromo-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
2-(1-Aminopropyl)-6-bromo-4-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Aminopropyl)-6-bromo-4-chlorophenol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with various enzymes and receptors, potentially modulating their activity. The halogen atoms may also play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(1-Aminopropyl)-4-chlorophenol: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(1-Aminopropyl)-6-bromo-phenol: Lacks the chlorine atom, which may influence its chemical properties and applications.
2-(1-Aminopropyl)-4-bromo-6-chlorophenol: Similar structure but with different positioning of the halogen atoms.
Uniqueness
2-(1-Aminopropyl)-6-bromo-4-chlorophenol is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H11BrClNO |
|---|---|
分子量 |
264.54 g/mol |
IUPAC名 |
2-(1-aminopropyl)-6-bromo-4-chlorophenol |
InChI |
InChI=1S/C9H11BrClNO/c1-2-8(12)6-3-5(11)4-7(10)9(6)13/h3-4,8,13H,2,12H2,1H3 |
InChIキー |
QYKCDUWLAFEYAZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=C(C(=CC(=C1)Cl)Br)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13313916.png)
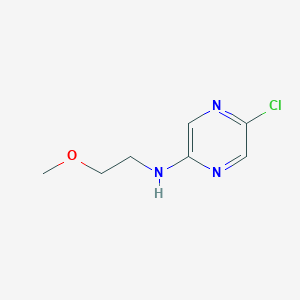
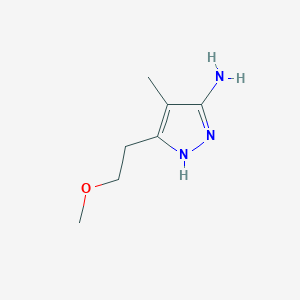
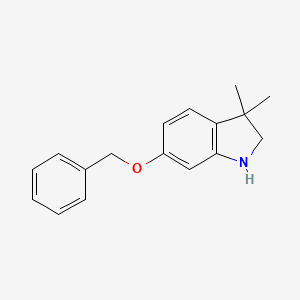
amine](/img/structure/B13313959.png)
